molecular formula C15H14O5 B192574 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 15485-66-2

2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No. B192574
CAS RN: 15485-66-2
M. Wt: 274.27 g/mol
InChI Key: KYODHQXYXKDRTF-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s IUPAC name, its common name, and its structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes identifying the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and conformational isomers if any.



Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity/basicity, reactivity, etc.


Scientific Research Applications

  • Structural Analysis : Studies like those by Kesternich et al. (2010) have detailed the structural properties of compounds similar to 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, emphasizing their molecular configuration and interactions within crystals (Kesternich et al., 2010).

  • Synthesis and Reactivity : Research like that of Moskvina et al. (2015) has explored the synthesis of related compounds and their potential for forming heterocycles, demonstrating the versatility of these molecules in chemical reactions (Moskvina et al., 2015).

  • Antimicrobial Activity : Studies such as those by Nagamani et al. (2018) have investigated the antimicrobial properties of compounds derived from 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, underscoring their potential in medical applications (Nagamani et al., 2018).

  • Platelet Aggregation Inhibitory Activity : The work of Akamanchi et al. (1999) has shown that derivatives of 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can inhibit platelet aggregation, suggesting their potential use in cardiovascular therapies (Akamanchi et al., 1999).

  • Pyrolytic Behavior : Dallakian et al. (1998) examined the pyrolytic behavior of compounds similar to 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, providing insights into their stability and decomposition under high temperatures (Dallakian et al., 1998).

  • Enantioselective Synthesis : Research by Chang et al. (2008) on enantioselective synthesis using related compounds points towards their application in producing optically active molecules, vital in pharmaceutical synthesis (Chang et al., 2008).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions.


I hope this general guide is helpful to you. If you have any specific questions about these topics, feel free to ask!


properties

IUPAC Name

2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-20-11-4-2-9(3-5-11)6-12(17)15-13(18)7-10(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYODHQXYXKDRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291508
Record name 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

CAS RN

15485-66-2
Record name 15485-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzyl 2,4,6-trihydroxyphenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Politi, K Bethanis, T Thireou, E Christoforides - Biophysica, 2021 - mdpi.com
Numerous natural products and designed molecules have been evaluated as tyrosinase inhibitors that impede enzymes’ oxidation activity. In the present study, new potent natural …
Number of citations: 0 www.mdpi.com
GP Mrug, SP Bondarenko, VP Khilya… - Chemistry of Natural …, 2013 - Springer
A synthetic method for 7-hydroxy-5-methoxyisoflavones starting from 5,7-dihydroxyisoflavones was developed. Dimethylcarbamoylchloride was proposed for protection of the 7-hydroxy …
Number of citations: 16 link.springer.com
L Tang, Y Pang, Q Yan, L Shi, J Huang… - The Journal of …, 2011 - ACS Publications
A concise and efficient approach to the syntheses of coumestan analogues has been developed. The underpinning strategy involves a FeCl 3 -mediated direct intramolecular oxidative …
Number of citations: 80 pubs.acs.org
B COCH - Springer
Number of citations: 0

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